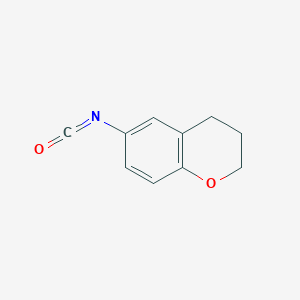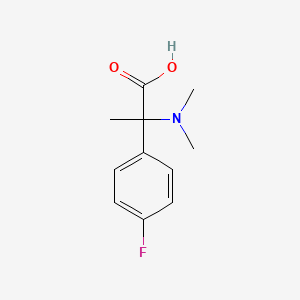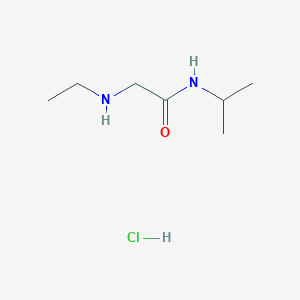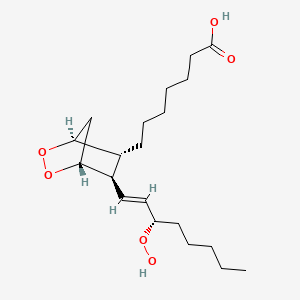
Prostaglandin G1
Übersicht
Beschreibung
Prostaglandin G1 is a member of the prostaglandin family, which are physiologically active lipid compounds derived from fatty acids. These compounds play crucial roles in various biological processes, including inflammation, blood flow regulation, and the formation of blood clots. This compound, like other prostaglandins, is synthesized from arachidonic acid through the action of cyclooxygenase enzymes .
Wirkmechanismus
Target of Action
Prostaglandin G1 primarily targets prostaglandin receptors, which are G-protein-coupled receptors . These receptors are involved in a wide range of biological processes, including blood pressure homeostasis, inflammation, pain perception, and cell survival . The ability of this compound to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds .
Mode of Action
this compound interacts with its targets through specific G-protein coupled receptors .
Biochemical Pathways
this compound affects various biochemical pathways. It is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . Studies have confirmed that prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .
Pharmacokinetics
They are derived enzymatically from the fatty acid arachidonic acid .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the tissue and the specific receptor to which the prostaglandin binds . For example, in the context of pulmonary arterial hypertension, prostaglandins and their receptors play important roles in vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of prostaglandin pathway genes is differentially affected by factors including gestational age at delivery, and the incidence and duration of labour . Furthermore, the action of this compound can be influenced by the presence of other hormones, growth factors, and proinflammatory factors .
Biochemische Analyse
Biochemical Properties
Prostaglandin G1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . Prostaglandins are derived enzymatically from the fatty acid arachidonic acid . They act as autocrine or paracrine factors with their target cells present in the immediate vicinity of the site of their secretion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Prostaglandins are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets . They are also involved in inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to specific G-protein-coupled receptors, leading to the initiation of divergent signaling cascades . The diversity of prostaglandin action is defined by specific receptors and their regulated expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Prostaglandins are not stored but are synthesized and released, as needed, and rapidly metabolized . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is derived from the precursor 20-carbon chain fatty acid, arachidonic acid, which is produced by membrane phospholipid enzymes . The cyclooxygenase (COX) enzymes convert arachidonic acid to the precursor molecule prostaglandin H2 .
Transport and Distribution
This compound is transported and distributed within cells and tissues . After synthesis, prostaglandins are rapidly transported into the extracellular microenvironment by the prostaglandin transporter (PGT), a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .
Subcellular Localization
This compound and its related enzymes, PGHS-1 and -2, are found on the lumenal surfaces of the endoplasmic reticulum (ER) and nuclear envelope of human monocytes, murine NIH 3T3 cells, and human umbilical vein endothelial cells . Within the nuclear envelope, PGHS-1 and -2 are present on both the inner and outer nuclear membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin G1, typically involves the use of Corey lactone as a key intermediate. The process begins with the formation of a chiral cyclopentane core, followed by the sequential incorporation of lipid chains through reactions such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . This chemoenzymatic approach allows for high enantioselectivity and cost-effectiveness.
Industrial Production Methods: Industrial production of prostaglandins often employs similar synthetic routes but on a larger scale. The use of biocatalytic retrosynthesis has also been explored to enhance the efficiency and stereoselectivity of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Prostaglandin G1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various prostaglandin analogs and derivatives, which are used for different therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Prostaglandin G1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of prostaglandins.
Biology: Plays a role in understanding cellular signaling pathways and the regulation of physiological processes.
Industry: Utilized in the development of prostaglandin-based drugs and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E1: Known for its vasodilatory and anti-inflammatory properties.
Prostaglandin F2α: Involved in the regulation of smooth muscle contraction and reproductive processes.
Prostacyclin (Prostaglandin I2): Plays a key role in inhibiting platelet aggregation and promoting vasodilation.
Uniqueness of Prostaglandin G1: this compound is unique in its specific receptor interactions and the resulting physiological effects. Its distinct structure allows for targeted therapeutic applications, particularly in the treatment of cardiovascular and inflammatory conditions .
Eigenschaften
IUPAC Name |
7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h12-13,15-19,23H,2-11,14H2,1H3,(H,21,22)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCRWNZYEVOQMB-CDIPTNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid](/img/structure/B1518589.png)
![[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane](/img/structure/B1518591.png)
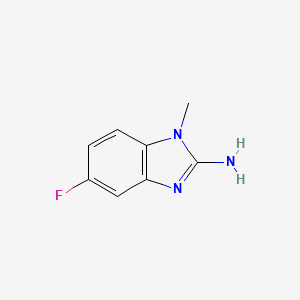
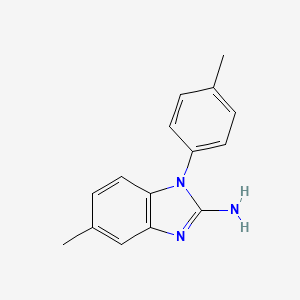
![(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B1518595.png)


